molecular formula C17H12BrN3O B11440059 6-bromo-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine

6-bromo-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11440059
M. Wt: 354.2 g/mol
InChI Key: CGYKVXUGCJOUEP-UHFFFAOYSA-N
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Description

6-bromo-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features a unique structure combining a furan ring, an imidazo[1,2-a]pyridine core, and a phenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction can be performed under mild conditions using palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furanones, while substitution of the bromine atom can yield various substituted derivatives.

Scientific Research Applications

6-bromo-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and have similar biological activities.

    Furan Derivatives: Compounds with a furan ring exhibit similar reactivity and can be used in similar applications.

    Phenylamine Derivatives: These compounds have a phenylamine group and can be used in medicinal chemistry.

Uniqueness

6-bromo-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H12BrN3O

Molecular Weight

354.2 g/mol

IUPAC Name

6-bromo-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C17H12BrN3O/c18-12-8-9-15-20-16(14-7-4-10-22-14)17(21(15)11-12)19-13-5-2-1-3-6-13/h1-11,19H

InChI Key

CGYKVXUGCJOUEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=CO4

Origin of Product

United States

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